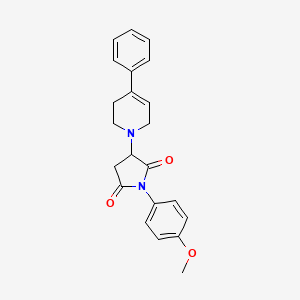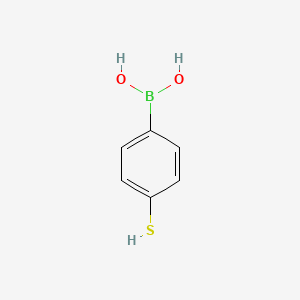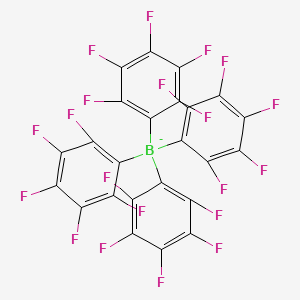
1,4-ベンゼンジチオール
概要
説明
Synthesis Analysis
The synthesis of 1,4-Benzenedithiol has been explored through various methods, including the reaction of methyl mercaptan sodium with o-dichlorobenzene in DMF followed by acidic hydrolysis, optimizing the route for industrial production. The yield of 1,2-benzenedithiol reached up to 93% under optimal conditions, demonstrating the efficiency of this synthesis method (Guo-tong, 2010).
Molecular Structure Analysis
The crystal structure of 1,4-benzenedithiol has been determined using the Rietveld method and the Molecular Mechanics Program (MMP2), revealing a monoclinic P 21 /c structure. This structure facilitates the understanding of the solid-state addition polymerization mechanism of BDT to 1,4-diethynylbenzene (DEB), with DEB columns situated between BDT columns, allowing for addition polymerization under UV irradiation (Ohashi et al., 1997).
Chemical Reactions and Properties
BDT's reactivity has been studied through its interactions with metal fragments, demonstrating its role as an "innocent" ligand in complexes containing [M(S2)2] fragments. This reactivity indicates BDT's potential in forming stable, high-conductance molecular junctions suitable for molecular device applications (Sellmann et al., 2004).
Physical Properties Analysis
The conductance of single BDT molecules has been investigated, showing clear conductance steps in both low and high-conductance regimes. This indicates distinct conductance states attributable to different Au–S bonding configurations, with the high-conductance state being stable up to 1.6V, underscoring its potential for molecular device applications (Tsutsui et al., 2006).
Chemical Properties Analysis
Studies on the adsorption behavior of BDT on colloidal gold and silver surfaces through surface-enhanced Raman scattering (SERS) have provided insights into its chemisorption as mono- and dithiolate. These findings contribute to understanding the surface chemistry of BDT, essential for its applications in molecular electronics and sensing (Joo et al., 2001).
科学的研究の応用
電子デバイスの用途
1,4-ベンゼンジチオール: は、電子デバイスの単一分子接合の作成に使用されます。 この化合物は、より小さく、高速で、よりエネルギー効率の高い次世代の電子デバイスの開発に不可欠な、分子規模の電子部品の重要な部分を形成します .
ナノ粒子処理
この化合物は、バイオメディシン、触媒、センシングなど、さまざまな分野において不可欠な銀ナノ粒子の処理に使用されます。 1,4-ベンゼンジチオールによる処理により、銀ナノ粒子の表面特性が改変され、安定性と機能性が向上します .
電極の調製
金電極: は、1,4-ベンゼンジチオールを使用して調製され、電子移動に適した環境を作り出すのに役立ちます。 この用途は、正確で効率的な電極機能が不可欠な電気化学およびバイオセンサーの分野で重要です .
ナノマテリアルの合成
ナノマテリアルの合成には、金属表面に容易に結合できるため、ナノテクノロジーおよび材料科学で使用するための所望の特性を持つ複雑なナノ構造の作成を促進する1,4-ベンゼンジチオールがしばしば使用されます .
自己組織化単分子膜(SAM)
1,4-ベンゼンジチオールは、自己組織化単分子膜の形成に応用されています。 これらのSAMは、表面を改変してその化学的、物理的、および生物学的特性を変更するために使用され、生体適合性材料およびマイクロファブリケーションの開発に不可欠です .
3Dプリンティング材料の開発
架橋剤として、1,4-ベンゼンジチオールは、3Dプリンティング用途のためのアクリレート系光感受性エポキシ化大豆油の開発を支援します。 このイノベーションは、光に反応しやすく、機械的特性が向上した3Dプリンティング材料の進歩において重要です .
ナノコンストリクションのノイズ低減
金ベースのナノコンストリクションの表面を1,4-ベンゼンジチオールで機能化すると、フリッカーノイズを大幅に低減できます。 これは、ノイズ低減がシステムの精度と信頼性に不可欠な、精密電子測定および量子コンピューティングにおいて特に有益です .
研究用のみ(RUO)
RUOの文脈では、1,4-ベンゼンジチオールは、新しい用途を探求し、さまざまな条件下での化合物の挙動を理解するために、実験目的で使用されます。 この幅広いカテゴリには、化学および材料科学におけるさまざまな研究活動が含まれます .
作用機序
Target of Action
1,4-Benzenedithiol (BDT) is an organic sulfur compound . It primarily targets gold (Au) electrodes and is used in single molecule junctions in electronic devices . The strong Au-S bond formed between the BDT molecule and the Au electrode facilitates high electron transmission through the molecule-electrode interface .
Mode of Action
BDT interacts with its targets (Au electrodes) by forming a bridge between two electrodes . This interaction is facilitated by the strong Au-S bond, which results in high electron transmission through the molecule-electrode interface . The electron transmission characteristics of Au/BDT/Au junctions have been studied extensively, revealing clear conductance steps in both low and high-conductance regimes .
Biochemical Pathways
It’s known that bdt can greatly accelerate the fenton reaction of dyes such as malachite green and rhodamine b . This suggests that BDT may influence redox reactions and related biochemical pathways.
Pharmacokinetics
It’s known that bdt is a white to yellow crystalline solid with a strong sulfur odor . It has low volatility at room temperature and is slightly soluble in water but has higher solubility in
Safety and Hazards
1,4-Benzenedithiol is considered a highly toxic chemical and can have serious health effects if ingested, inhaled, or absorbed through the skin. It is known to irritate the skin, eyes, and respiratory system. Long-term exposure can lead to organ damage and even cancer . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
The high-conductance state of single BDT molecules is stable up to 1.6 V and is prospective for molecular device applications . These nanoscale molecular electronic networks linked via metallic clusters provide an avenue for engineering electronics at the molecular level by using superstructures of different organic molecules and topologies .
生化学分析
Biochemical Properties
1,4-Benzenedithiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on various surfaces . It interacts with enzymes, proteins, and other biomolecules through its thiol groups, which can form strong covalent bonds with metal ions and other thiol-reactive species. This interaction is crucial in the development of nanomaterials and electronic devices . Additionally, 1,4-benzenedithiol can act as a cross-linker in the synthesis of polymers and other complex molecules .
Cellular Effects
1,4-Benzenedithiol has been shown to influence various cellular processes. It can accelerate the Fenton reaction, which is involved in the degradation of organic dyes such as malachite green and Rhodamine B . This acceleration is due to the compound’s ability to facilitate the redox cycling of iron ions, thereby enhancing the production of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular function can vary depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, 1,4-benzenedithiol exerts its effects through binding interactions with biomolecules. It can form covalent bonds with metal ions, such as gold, which is utilized in the fabrication of nanomaterials and electronic devices . The compound’s thiol groups can also interact with proteins and enzymes, leading to enzyme inhibition or activation. For example, 1,4-benzenedithiol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-benzenedithiol can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or oxidative environments . Long-term exposure to 1,4-benzenedithiol can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1,4-benzenedithiol can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of 1,4-benzenedithiol can cause oxidative stress, leading to cell damage and apoptosis. It is important to determine the appropriate dosage range to avoid potential toxicity and ensure the desired biochemical effects.
Metabolic Pathways
1,4-Benzenedithiol is involved in various metabolic pathways, particularly those related to redox reactions and thiol metabolism . The compound can interact with enzymes such as glutathione reductase and thioredoxin reductase, which play key roles in maintaining cellular redox balance. These interactions can affect metabolic flux and alter the levels of metabolites involved in redox homeostasis .
Transport and Distribution
Within cells and tissues, 1,4-benzenedithiol is transported and distributed through interactions with transporters and binding proteins . The compound’s thiol groups can bind to metal ions and other thiol-reactive species, facilitating its transport across cell membranes and its accumulation in specific cellular compartments. This transport and distribution are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
1,4-Benzenedithiol’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules.
特性
IUPAC Name |
benzene-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQRHZSKIDFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405615 | |
| Record name | 1,4-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624-39-5 | |
| Record name | 1,4-Benzenedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-benzenedithiol interact with gold surfaces?
A1: 1,4-Benzenedithiol chemisorbs onto gold surfaces by forming strong gold-sulfur bonds. This interaction can occur through one or both sulfur atoms, leading to the formation of monothiolate or dithiolate species, respectively. [] The orientation of 1,4-BDT on the gold surface depends on factors like surface coverage and solvent. []
Q2: Can 1,4-benzenedithiol form self-assembled structures on gold surfaces?
A2: Yes, research shows that 1,4-BDT can self-assemble into oligomeric chains on Au(111) surfaces. [] Initially, η1-thiolate species form, but at room temperature, dithiolates dominate, with the benzene ring nearly parallel to the surface. [] STM imaging reveals zigzag structures, attributed to sulfur hybridization, and hexagonal structures formed by gold adatom-linked 1,4-BDT trimers. []
Q3: How does the presence of gold nanoparticles affect the Raman scattering of 1,4-benzenedithiol?
A3: The Raman scattering of 1,4-benzenedithiol is significantly enhanced in the presence of gold nanoparticles. [, , ] This enhancement is attributed to a combination of electromagnetic and chemical effects. [, , ] Electromagnetic enhancement arises from the localized surface plasmon resonance of the gold nanoparticles, while chemical enhancement is linked to charge transfer between the molecule and the metal surface. [, , ]
Q4: How does the interaction between 1,4-benzenedithiol and gold affect its vibrational properties?
A4: Upon chemisorption to gold surfaces, the vibrational energy and intensity of 1,4-BDT's Raman spectra show distinct changes compared to its bulk form. [] The molecule-metal charge transfer weakens intramolecular bonds, resulting in a red shift of the breathing and C=C stretching modes. [] This effect is more pronounced with multiple molecule-metal interfaces. [] Additionally, new b2 signals, absent in bulk spectra, arise due to chemical enhancement via photoinduced charge transfer. []
Q5: Can 1,4-benzenedithiol act as a bridge in single-molecule junctions?
A5: Yes, 1,4-BDT can bridge two gold electrodes to form single-molecule junctions. [, , ] This property has made it a model system for studying electron transport at the single-molecule level. [, , ] The conductance of these junctions is sensitive to the molecule's configuration and its interaction with the electrodes. [, , ]
Q6: How is 1,4-benzenedithiol used in the fabrication of hybrid solar cells?
A6: 1,4-Benzenedithiol can be employed as a ligand in hybrid solar cells incorporating poly(3-hexylthiophene) (P3HT) and lead sulfide (PbS) quantum dots (QDs). [] Replacing longer-chain ligands with 1,4-BDT through post-deposition ligand exchange significantly enhances the solar cell performance. [] This improvement is attributed to a reduced barrier for electron transfer and optimized phase separation between the P3HT and PbS QDs. []
Q7: What is the role of 1,4-benzenedithiol in the synthesis of poly(benzothiazole)s?
A7: 1,4-Benzenedithiol is a key monomer in the synthesis of poly(benzothiazole)s. [, ] It can undergo polycondensation reactions with various dicarboxylic acids in the presence of a condensing agent like phosphorus pentoxide/methanesulfonic acid. [, ] The resulting polymers exhibit high molecular weights and excellent thermal stability, making them attractive for high-performance applications. [, ]
Q8: Can 1,4-benzenedithiol be used to prepare polymers with anthracene units in the main chain?
A8: Yes, 1,4-BDT can polymerize with 9,10-diethynylanthracene to yield conjugated polymers containing anthracene units within the polymer backbone. [, ] The polymerization can be initiated through methods like UV irradiation or using initiators like AIBN or BPO. [, ] The polymer's cis/trans ratio is influenced by the initiation method and reaction conditions. [, ]
Q9: How has computational chemistry been employed to study 1,4-benzenedithiol?
A9: Computational methods like Density Functional Theory (DFT) are instrumental in investigating various aspects of 1,4-BDT. [, , ] These include optimizing its geometry, calculating its Raman scattering spectra, understanding its adsorption on metal surfaces, and simulating its behavior in single-molecule junctions. [, , ]
Q10: How does the structure of 1,4-benzenedithiol influence its conductivity in single-molecule junctions?
A10: The conductivity of 1,4-BDT in single-molecule junctions is strongly dependent on its conformation and interaction with the electrodes. [, , ] Factors like the tilt angle of the benzene ring relative to the electrode surface, the distance between the sulfur atoms and the gold atoms, and the electronic coupling between the molecule and the electrodes all play a role in determining the conductance. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)

